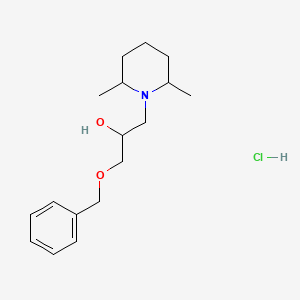
1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
Overview
Description
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It is commonly used in scientific research to understand the mechanism of action of β-adrenergic receptors and their role in various physiological and biochemical processes.
Mechanism of Action
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a selective β-adrenergic receptor agonist. It binds to and activates β-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. Activation of β-adrenergic receptors leads to the activation of intracellular signaling pathways, which ultimately result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Activation of β-adrenergic receptors by 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride leads to various physiological and biochemical effects. These include increased heart rate and contractility, increased lipolysis and glycogenolysis, and decreased insulin secretion. Additionally, activation of β-adrenergic receptors has been shown to modulate immune response and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its selectivity for β-adrenergic receptors. This allows for the specific investigation of the effects of β-adrenergic receptor activation on various physiological and biochemical processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in scientific research. One potential area of investigation is the role of β-adrenergic receptor activation in the regulation of immune response and inflammation. Additionally, the use of this compound in the development of novel therapeutics for cardiovascular and metabolic diseases is an area of active research. Finally, the investigation of the potential off-target effects of this compound and the development of more selective β-adrenergic receptor agonists is an important area of future research.
Scientific Research Applications
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is widely used in scientific research to study the mechanism of action of β-adrenergic receptors. It is used to investigate the effects of β-adrenergic receptor activation on various physiological and biochemical processes, including cardiac function, metabolism, and immune response.
properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-7-6-8-15(2)18(14)11-17(19)13-20-12-16-9-4-3-5-10-16;/h3-5,9-10,14-15,17,19H,6-8,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDZKPWUDIGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COCC2=CC=CC=C2)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3866066.png)


![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866088.png)

![6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7a,8,8a,8b,9,10-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]oxiren-2-one](/img/structure/B3866100.png)
![methyl {4-[2-({(5-chloro-2-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3866101.png)
![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)
![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)

![bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride](/img/structure/B3866128.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866143.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3866164.png)